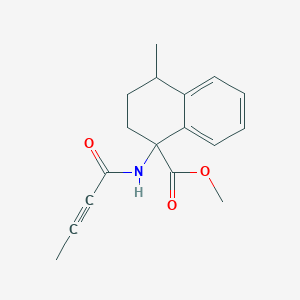

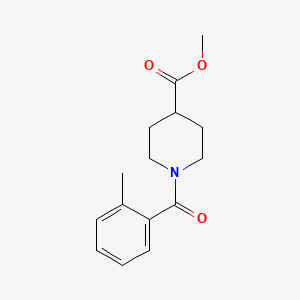

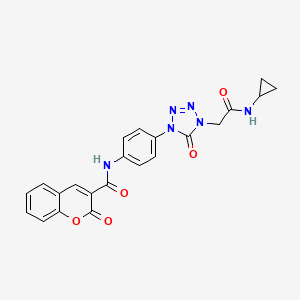

N-(3-氯-2-甲苯基)-2-(1-甲苯磺酰基哌啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related acetamide derivatives and their synthesis, conformational analysis, and biological evaluation, particularly as opioid kappa agonists. These studies provide insights into the structural requirements for biological activity and the impact of different substituents on the acetamide scaffold .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, starting from chiral amino acids and introducing various alkyl and aryl substituents at specific positions of the ethyl-linking moiety . The synthesis involves steps such as N-chloroacetylation and N-alkylation, as seen in the design of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives . These methods could potentially be adapted for the synthesis of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide".

Molecular Structure Analysis

Conformational analysis is a key aspect of understanding the molecular structure of acetamide derivatives. The papers describe the use of conformational analysis to predict the kappa agonist properties of the synthesized compounds . Additionally, the polarities and possible intramolecular hydrogen bonding patterns of chloro-substituted acetamides have been analyzed using dipole moments and quantum chemical calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives include N-chloroacetylation and N-alkylation . These reactions are crucial for introducing the desired functional groups into the acetamide scaffold. The biological evaluation of these compounds as opioid kappa agonists suggests that the chemical modifications can significantly influence their activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" are not directly reported, the properties of similar compounds can be inferred. The papers indicate that the introduction of different substituents affects the polarity and potential for intramolecular hydrogen bonding, which in turn can influence solubility, stability, and biological activity . The potency of these compounds in biological assays, such as the mouse vas deferens model and analgesic effects in a mouse abdominal constriction model, also provides indirect information about their chemical properties .

科学研究应用

氯乙酰胺除草剂的比较代谢

本研究讨论了氯乙酰胺除草剂(如 acetochlor 和 alachlor)在人和小鼠肝脏微粒体中的代谢,重点介绍了可能涉及类似化合物的复杂代谢激活途径。该研究可以提供关于“N-(3-氯-2-甲苯基)-2-(1-甲苯磺酰基哌啶-2-基)乙酰胺”在生物系统中如何代谢或激活的见解,尽管没有研究这种特定化合物 (Coleman 等,2000)。

氯乙酰胺对脂肪酸合成的抑制作用

对 alachlor 等氯乙酰胺的研究表明它们具有抑制绿藻中脂肪酸合成的能力,这为氯乙酰胺化合物如何影响生物途径提供了视角。这可能表明“N-(3-氯-2-甲苯基)-2-(1-甲苯磺酰基哌啶-2-基)乙酰胺”在研究脂肪酸合成或作为除草剂中的潜在研究应用,尽管该研究未提及直接应用 (Weisshaar 和 Böger,1989)。

抗癌药物的合成和分子对接分析

一项关于 N-(2-氨基苯基)-2-(2-异丙基苯氧基) 乙酰胺的合成及其通过分子对接分析的抗癌活性的研究表明,氯乙酰胺衍生物在开发抗癌药物中的潜力。虽然未分析具体化合物,但方法和发现可以为类似化合物的抗癌潜力的研究提供信息 (Sharma 等,2018)。

氯乙酰苯胺除草剂的放射合成

本文详细介绍了氯乙酰苯胺除草剂(如 acetochlor)的放射合成,它与其化学结构的一部分与氯乙酰胺相同。用于合成和追踪这些化合物运动和代谢的技术可能与研究“N-(3-氯-2-甲苯基)-2-(1-甲苯磺酰基哌啶-2-基)乙酰胺”有关 (Latli 和 Casida,1995)。

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-15-9-11-18(12-10-15)28(26,27)24-13-4-3-6-17(24)14-21(25)23-20-8-5-7-19(22)16(20)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNXGONRCOIBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2519628.png)

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)